molecular formula C3H5O2Rb B100778 Rubidium propanoate CAS No. 19559-54-7

Rubidium propanoate

Cat. No.: B100778
CAS No.: 19559-54-7
M. Wt: 158.54 g/mol
InChI Key: REGAZBBSEPGAJC-UHFFFAOYSA-M
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Description

Rubidium propanoate (C₃H₅O₂Rb) is an alkali metal carboxylate formed by the reaction of rubidium hydroxide with propanoic acid. It exhibits ionic solid-state characteristics, with phase transitions observed via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Key thermal transitions for this compound include a solid-solid transition at 317 ± 2 K, a melting point at 564.4 K, and a final transition to an isotropic liquid at 623.1 K . These properties make it relevant for studies on ionic conductivity and phase behavior in alkali alkanoates.

Properties

CAS No.

19559-54-7

Molecular Formula

C3H5O2Rb

Molecular Weight

158.54 g/mol

IUPAC Name

propanoate;rubidium(1+)

InChI

InChI=1S/C3H6O2.Rb/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1

InChI Key

REGAZBBSEPGAJC-UHFFFAOYSA-M

SMILES

CCC(=O)[O-].[Rb+]

Isomeric SMILES

CCC(=O)[O-].[Rb+]

Canonical SMILES

CCC(=O)[O-].[Rb+]

Synonyms

rubidium propionate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkali Propanoates

Rubidium propanoate belongs to the alkali metal carboxylate family, which includes sodium propanoate (C₃H₅O₂Na), potassium propanoate (C₃H₅O₂K), and cesium propanoate (C₃H₅O₂Cs). Below is a comparative analysis based on thermal stability, ionic conductivity, and structural properties:

Table 1: Comparative Properties of Alkali Metal Propanoates
Property This compound Cesium Propanoate Sodium Propanoate
Solid-Solid Transition 317 ± 2 K Data not available† ~373 K (extrapolated)*
Melting Point (TA) 564.4 K ~550 K (estimated)* ~600 K (estimated)*
Isotropic Liquid (TF) 623.1 K ~610 K (estimated)* ~650 K (estimated)*
Ionic Conductivity Moderate (mesophase) Higher (larger cation)† Lower (smaller cation)*

Notes:

  • *Sodium propanoate values are extrapolated from trends in alkali metal carboxylates (smaller cations typically exhibit higher melting points due to stronger ionic interactions) .
Key Findings:

Cation Size Influence: Larger cations (e.g., Rb⁺, Cs⁺) reduce lattice energy, lowering phase transition temperatures compared to smaller cations like Na⁺. This compound bridges the gap between potassium and cesium derivatives in thermal behavior .

Conductivity: this compound exhibits moderate ionic conductivity in its mesophase (between TA and TF), whereas cesium propanoate likely achieves higher conductivity due to greater cation mobility .

Structural Stability: Sodium propanoate, with stronger ionic bonds, is less prone to pre-melting transitions than rubidium or cesium analogs .

Functional Comparison with Other Carboxylates

This compound is functionally compared to non-alkali carboxylates like calcium propanoate (C₆H₁₀CaO₄) and zinc propanoate (C₆H₁₀O₄Zn):

Table 2: Functional Comparison with Non-Alkali Carboxylates
Property This compound Calcium Propanoate Zinc Propanoate
Primary Use Phase studies, ionic liquids Food preservative Antimicrobial agent
Thermal Decomposition >623 K ~570 K ~500 K
Solubility in Water High Moderate Low

Insights :

  • This compound’s high solubility and thermal stability make it suitable for electrochemical applications, unlike calcium or zinc propanoates, which prioritize biocompatibility .
  • Zinc propanoate decomposes at lower temperatures, limiting its use in high-temperature processes compared to rubidium derivatives .

Q & A

Q. What are the best practices for reporting NMR data on this compound to enhance cross-study comparability?

  • Answer : Adhere to the following:
  • Specify magnetic field strength, solvent, and temperature.
  • Report both ⁸⁵Rb and ⁸⁷Rb spectra, noting relaxation times.
  • Use external references (e.g., RbCl in D₂O) for chemical shift calibration .

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